molecular formula C32H18 B8365443 1,4-Bis(9-anthracenyl)butadiyne CAS No. 20199-20-6

1,4-Bis(9-anthracenyl)butadiyne

Cat. No.: B8365443
CAS No.: 20199-20-6
M. Wt: 402.5 g/mol
InChI Key: DURPTUYRDZFOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(9-anthracenyl)butadiyne is an advanced conjugated organic compound designed for materials science and optoelectronics research. This molecule features a central butadiyne (diacetylene) bridge connecting two anthracene units, creating an extended, rigid π-conjugation system. Such a structure is highly sought after for tuning the optical properties and electronic characteristics of functional materials . Researchers can leverage this compound in the development of next-generation organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where anthracene derivatives are known to serve as efficient emitters and semiconductors . The linear butadiyne spacer promotes effective electron delocalization along the molecular backbone, which can lead to materials with narrow energy gaps and high energy levels of the highest occupied molecular orbital (HOMO), properties that are crucial for enhancing charge transport in electronic devices . Furthermore, the potential of this compound to form self-assembled molecular networks on solid surfaces makes it a candidate for study in molecular electronics and sensor technology . Its synthesis aligns with modern strategies for constructing complex anthracene frameworks, often involving metal-catalyzed coupling reactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all anthracene-based compounds with care, as they can be photoreactive and susceptible to oxidation and dimerization under light exposure .

Properties

CAS No.

20199-20-6

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

9-(4-anthracen-9-ylbuta-1,3-diynyl)anthracene

InChI

InChI=1S/C32H18/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)31(27)19-9-10-20-32-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)32/h1-8,11-18,21-22H

InChI Key

DURPTUYRDZFOEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC#CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

A. 1,4-Bis(trimethylsilyl)butadiyne (CAS 4526-07-2)

  • Structure : Features trimethylsilyl (-Si(CH₃)₃) groups instead of anthracenyl substituents.
  • Properties: The silyl groups enhance stability and solubility in nonpolar solvents compared to aromatic substituents. Its reactivity with ethylenediamine (en) is highly sensitive to trace water, enabling applications in moisture detection .
  • Molecular Weight : 194.42 g/mol (C₁₀H₁₈Si₂), significantly lighter than anthracenyl derivatives due to smaller substituents .

B. 1,4-Bis(ferrocenyl)butadiyne

  • Structure : Ferrocenyl (Fc) groups replace anthracenyl units.
  • Properties: The organometallic ferrocenyl groups introduce redox activity and nonlinear optical behavior. This compound exhibits third-order nonlinear optical coefficients, making it suitable for photonic devices .

C. 1,4-Bis(4-bromophenyl)butadiyne (CAS 959-88-6)

  • Structure : Bromophenyl substituents provide halogenated aromatic character.
  • Applications in halogen-functionalized polymers or charge-transfer complexes are plausible .

D. 1,4-Bis(4-aminophenyl)butadiyne (BDDA)

  • Structure: Amino-phenyl groups enable covalent bonding in covalent organic frameworks (COFs).
  • Applications: Used as a monomer in TP-BDDA COF and NTU-BDA-DHTA COF synthesis, demonstrating utility in porous materials for catalysis or gas storage .

Reactivity and Functionalization

Compound Key Reactivity Features References
1,4-Bis(trimethylsilyl)butadiyne Undergoes hydroamination with ethylenediamine, sensitive to water traces; forms enamine-imine products.
1,4-Bis(ferrocenyl)butadiyne Redox-active; participates in electron-transfer reactions and polymerization.
1,4-Bis(9-anthracenyl)butadiyne Presumed to undergo topochemical polymerization (based on analogous diphenyldiacetylenes).

Q & A

Q. Resolution strategies :

  • Hammett parameter studies : Systematically vary substituents to quantify electronic effects.
  • In situ IR monitoring : Tracks reaction kinetics and intermediate formation .

What are the key considerations when incorporating this compound into covalent organic frameworks (COFs)?

(Application Focus)
Critical factors include:

  • Topochemical alignment : Ensures [2+2] cycloaddition between diyne units for framework stability.
  • Post-synthetic modification : Click chemistry (e.g., azide-alkyne cycloaddition) introduces functionality.

Q. Characterization challenges :

  • Porosity analysis : BET surface areas >800 m²/g indicate successful framework formation.
  • Grazing-incidence XRD : Resolves thin-film orientation for device integration .

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